molecular formula C10H12ClNO B064264 2-chloro-N-(3,5-dimethylphenyl)acetamide CAS No. 174700-38-0

2-chloro-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B064264
CAS No.: 174700-38-0
M. Wt: 197.66 g/mol
InChI Key: NKVVUXPLDKVXSM-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its chloroacetamide group attached to a 3,5-dimethylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(3,5-dimethylphenyl)acetamide can be synthesized through the reaction of 3,5-dimethylaniline with chloroacetyl chloride. The reaction typically involves cooling the mixture to below 30°C and then slowly adding chloroacetyl chloride while maintaining the temperature. After the addition, the mixture is stirred and then heated to reflux for several hours to complete the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure the reaction proceeds efficiently and safely. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base to facilitate the substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

2-chloro-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the chloro group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-N-(3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVVUXPLDKVXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364108
Record name 2-chloro-N-(3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174700-38-0
Record name 2-chloro-N-(3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dimethylaniline (Acros, 10.50 mL, 84.05 mmol) in 2N sodium hydroxide (200 mL) was treated with chloroacetyl chloride (Acros, 10.00 mL, 125.7 mmol) as a solution in dichloromethane (200 mL) drop wise. After 18 hours, the layers were separated. The organic phase was washed with 1N hydrochloric acid, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure to provide 15.64 g (94%) of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 2.24 (s, 6H), 4.21 (s, 2H), 6.73 (s, 1H), 7.20 (s, 2H), 10.11 (br s, 1H); MS (DCI/NH3) m/e 198 (M+H)+.
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
94%
Customer
Q & A

Q1: What is the significance of the conformation of the C=O bond in 2-chloro-N-(3,5-dimethylphenyl)acetamide?

A1: The research paper states that the C=O bond in this compound adopts an anti conformation relative to both the N-H bond and the C-Cl bond within the molecule. [] This conformational preference can influence the molecule's overall shape and its ability to interact with other molecules, including potential biological targets. Understanding the preferred conformation is crucial for studying structure-activity relationships and designing analogs with potentially modified biological activity.

Q2: How does the crystal structure of this compound provide insights into its potential intermolecular interactions?

A2: The research highlights the presence of intermolecular N-H⋯O hydrogen bonds within the crystal structure of this compound. [] These hydrogen bonds link individual molecules, forming supramolecular chains within the crystal lattice. This type of intermolecular interaction can influence the compound's physical properties, such as melting point and solubility, and may also play a role in its interactions with biological systems.

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